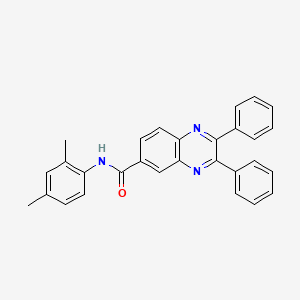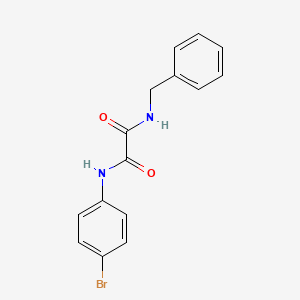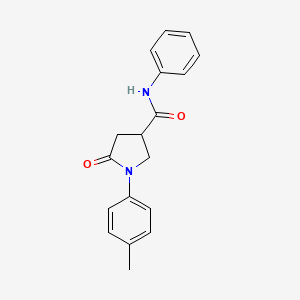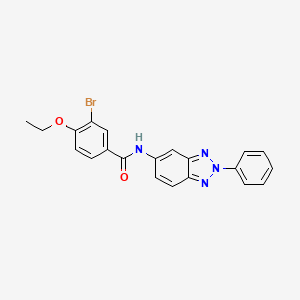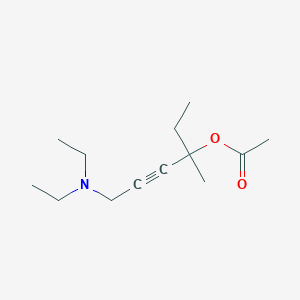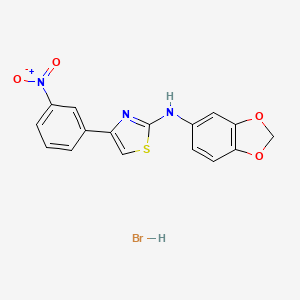
dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate), also known as M2TB, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. M2TB is a thienyl-based diketone that has been synthesized through a variety of methods and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
Dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been used as a dopant in organic field-effect transistors, leading to improved performance. In optoelectronics, dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been used as a sensitizer in dye-sensitized solar cells, leading to increased efficiency. In photovoltaics, dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been used as a building block in the synthesis of new materials for organic solar cells.
Mécanisme D'action
The mechanism of action of dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) is not well understood, but it is believed to interact with the active sites of enzymes and proteins, leading to changes in their activity. dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been shown to protect neurons from oxidative stress and to reduce inflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) in lab experiments include its ease of synthesis, its stability, and its potential applications in various fields. The limitations of using dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate), including the development of new synthesis methods, the investigation of its potential applications in other fields, such as medicine and agriculture, and the study of its mechanism of action and potential side effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) and its potential as a therapeutic agent.
Méthodes De Synthèse
Dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) can be synthesized through a variety of methods, including the reaction of 5,5'-methylenebis(2-thiophenol) with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 5,5'-methylenebis(2-thiophenol) with ethyl acetoacetate in the presence of triethylamine. The product can be purified through recrystallization or column chromatography.
Propriétés
IUPAC Name |
methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6S2/c1-24-18(22)9-5-14(20)16-7-3-12(26-16)11-13-4-8-17(27-13)15(21)6-10-19(23)25-2/h3-4,7-8H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWHHNCONQTJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(S1)CC2=CC=C(S2)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5066227.png)
![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5066235.png)
![3-(allylthio)-6-(4-methoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5066240.png)
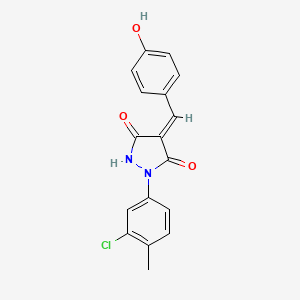
![4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5066246.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5066254.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5066257.png)
